molecular formula C17H16N6O2S B2526575 USP30 inhibitor 11 CAS No. 2067332-64-1

USP30 inhibitor 11

Cat. No.: B2526575
CAS No.: 2067332-64-1
M. Wt: 368.42
InChI Key: APFKLZAHDDDAOH-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

USP30 inhibitor 11 is a useful research compound. Its molecular formula is C17H16N6O2S and its molecular weight is 368.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

USP30 inhibitor 11 effectively inhibits USP30 in biochemical assays and cellular models . It increases the ubiquitylation of TOM20, a mitochondrial protein, and a known substrate of USP30 . The inhibitor binds USP30 in a slow and tight manner and displays kinetic properties consistent with covalent attachment to USP30 .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it opposes mitophagy driven by the E3 ligase Parkin .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It preferentially cleaves the Lys6 linked ubiquitin chains .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been observed that the inhibitor engages active USP30 at nanomolar concentration after only 10 min incubation time in intact cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels

Subcellular Localization

This compound is localized in the outer mitochondrial membrane due to its unique transmembrane domain . It may affect its activity or function depending on its subcellular localization .

Properties

IUPAC Name

(2S)-1-cyano-N-[4-(6-cyano-5-methoxypyridin-2-yl)-1,3-thiazol-2-yl]-N-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O2S/c1-22(16(24)14-4-3-7-23(14)10-19)17-21-13(9-26-17)11-5-6-15(25-2)12(8-18)20-11/h5-6,9,14H,3-4,7H2,1-2H3/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APFKLZAHDDDAOH-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)C3CCCN3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=NC(=CS1)C2=NC(=C(C=C2)OC)C#N)C(=O)[C@@H]3CCCN3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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